molecular formula C22H32O3 B569566 14S-Hdha CAS No. 119433-37-3

14S-Hdha

Cat. No.: B569566
CAS No.: 119433-37-3
M. Wt: 344.5 g/mol
InChI Key: ZNEBXONKCYFJAF-OUKOMXQNSA-N
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Description

(14S)-HDoHE is a 14-HDoHE in which the stereocentre at position 14 has S-configuration. It is a conjugate acid of a (14S)-HDoHE(1-). It is an enantiomer of a (14R)-HDoHE.

Biochemical Analysis

Biochemical Properties

14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBXONKCYFJAF-OUKOMXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348022
Record name 14(S)-Hydroxy Docosahexaenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119433-37-3
Record name 14(S)-Hydroxy Docosahexaenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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